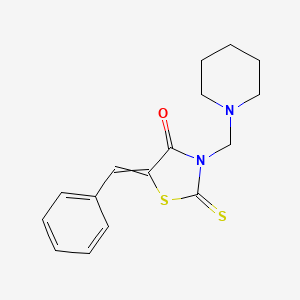
4-Methyl-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the reaction of thiosemicarbazide with oxalic acid to form an intermediate, which is then esterified with methanol under the catalysis of sulfuric acid .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion to esters using alcohols.
Amidation: Reaction with amines to form amides.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Amidation: Amines and aluminum complexes under microwave conditions.
Major Products:
Amides: Formed from the reaction with amines.
Scientific Research Applications
4-Methyl-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Utilized as a precursor for the synthesis of antiviral drugs like Ribavirin.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of Ribavirin, it acts as a precursor that undergoes further chemical transformations to exert antiviral effects . The compound’s ability to form stable complexes with metals also contributes to its biological activity .
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxamide: Similar structure but with an amide group instead of an ester.
1,2,3-Triazole: Another triazole derivative with different nitrogen positioning.
5-Amino-1,2,4-triazole-3-carboxylic acid: Precursor for the synthesis of 4-Methyl-1,2,4-triazole-3-carboxylate.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4H4N3O2- |
|---|---|
Molecular Weight |
126.09 g/mol |
IUPAC Name |
4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-6-3(7)4(8)9/h2H,1H3,(H,8,9)/p-1 |
InChI Key |
VWDMYHWYTOQKHH-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NN=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)



![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)


![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

